3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride
Overview
Description
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl azetidine ring, which is further stabilized by hydrochloride.
Preparation Methods
The synthesis of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amine derivatives.
Scientific Research Applications
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can be compared with other similar compounds such as aziridines and azetidines. While aziridines are three-membered nitrogen-containing rings, azetidines are four-membered rings, which makes them more stable and easier to handle .
Similar Compounds
Biological Activity
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a sulfonyl group and a bromophenyl moiety, which may contribute to its biological properties. The molecular formula is C10H10BrN2O2S, and it has been studied for various pharmacological applications.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. A mini-review highlighted various azetidine derivatives showing activity against bacterial and fungal strains. For instance:
Compound | Antibacterial Activity | Antifungal Activity | Reference |
---|---|---|---|
This compound | High | Moderate | |
2c | High | Moderate | |
4e | Excellent | Good |
The presence of the sulfonyl group is believed to enhance the interaction with microbial targets, leading to increased efficacy.
Anticancer Activity
Several studies have investigated the anticancer potential of azetidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation. For example:
- Study Findings : In vitro assays demonstrated that azetidine derivatives could induce apoptosis in various cancer cell lines.
- Mechanism : The proposed mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways.
These results indicate that the compound may be a viable candidate for further development as an anticancer agent.
Other Biological Activities
In addition to antimicrobial and anticancer activities, this compound has been explored for various other therapeutic effects:
- Anti-inflammatory : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
- Anticonvulsant : Some derivatives have shown potential in reducing seizure activity in animal models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones compared to standard antibiotics.
- Cytotoxicity Assessment : In a separate study, various azetidine derivatives were tested against a panel of cancer cell lines. The results showed that the compound had a notable cytotoxic effect on HeLa cells, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonylazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQDCYYZPMCVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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